5-Bromo-N3,N3-dimethylpyridine-2,3-diamine
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Overview
Description
5-Bromo-N3,N3-dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H10BrN3. It is a brominated derivative of pyridine, featuring two amino groups at the 2 and 3 positions and a bromine atom at the 5 position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine typically involves the bromination of N3,N3-dimethylpyridine-2,3-diamine. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5 position.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of reactor and conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The bromine atom can be reduced to form a hydrogen bromide (HBr) derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include hydrogen gas (H2) and metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, such as alkyl halides or Grignard reagents.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrogen bromide derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
5-Bromo-N3,N3-dimethylpyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.
Industry: It can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
5-Bromo-N3-cyclopentylpyridine-2,3-diamine: Similar structure but with a cyclopentyl group instead of methyl groups.
5-Bromo-N3,N3-diethylpyridine-2,3-diamine: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness: 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine is unique due to its specific combination of bromine and methyl groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-3-N,3-N-dimethylpyridine-2,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-11(2)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMCIMKHUJCTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC(=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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